Octadec-9-enedinitrile

Description

Octadec-9-enenitrile (CAS 112-91-4), also referred to as oleyl nitrile or (Z)-9-octadecenenitrile, is an unsaturated nitrile with the molecular formula C₁₈H₃₃N . Its structure features a long aliphatic chain (18 carbons) with a cis-configured double bond at the 9th position and a nitrile (-C≡N) functional group. This compound is primarily utilized in organic synthesis, surfactants, and polymer chemistry due to its amphiphilic properties and reactivity .

Key physical properties include:

Properties

CAS No. |

61549-45-9 |

|---|---|

Molecular Formula |

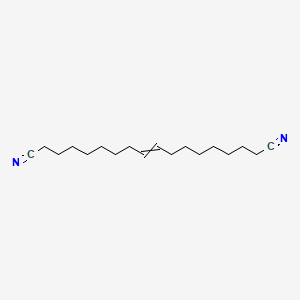

C18H30N2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

octadec-9-enedinitrile |

InChI |

InChI=1S/C18H30N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2H,3-16H2 |

InChI Key |

PBBMNRLMEQWBGU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC=CCCCCCCCC#N)CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadec-9-enedinitrile can be synthesized through various methods. One common approach involves the cross metathesis of bio-sourced fatty nitriles with acrylonitrile using olefin metathesis ruthenium catalysts. This method provides high turnover numbers and can be performed in green solvents like diethyl carbonate .

Industrial Production Methods: Industrial production of nitrile compounds, including this compound, often involves processes that ensure high yield and purity. Patents such as WO2013007634A1 and EP2729456B1 describe methods for the preparation of nitrile compounds, which can be adapted for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Octadec-9-enedinitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: Nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other strong nucleophiles.

Major Products Formed:

Oxidation: Octadec-9-enedioic acid.

Reduction: Octadec-9-en-1,18-diamine.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Octadec-9-enedinitrile is used in the synthesis of polymers and other advanced materials. Its ability to undergo metathesis reactions makes it valuable in creating complex molecular architectures .

Biology and Medicine: Research has explored the use of this compound derivatives in biotransformation processes. For example, the biotransformation of oleic acid to produce valuable compounds like α,ω-dicarboxylic acids .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including lubricants and plasticizers. Its unique chemical properties make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of octadec-9-enedinitrile involves its interaction with molecular targets through its nitrile groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

9-Octadecenamide (Oleamide, CAS 301-02-0)

Molecular formula: C₁₈H₃₅NO Functional group: Amide (-CONH₂)

Key distinctions :

- The amide group in oleamide enhances hydrogen-bonding capacity, making it more suitable for polymer applications, whereas the nitrile’s polarity is lower, favoring solubility in non-polar solvents .

- Oleamide’s safety profile requires stricter handling (e.g., PPE for skin protection) compared to the nitrile, though both warrant caution .

Oleoyl Chloride (CAS 112-77-6)

Molecular formula : C₁₈H₃₃ClO

Functional group : Acyl chloride (-COCl)

Key distinctions :

Oleic Acid (CAS 112-80-1)

Molecular formula : C₁₈H₃₄O₂

Functional group : Carboxylic acid (-COOH)

| Property | Octadec-9-enenitrile | Oleic Acid |

|---|---|---|

| Acidity | Non-acidic (pKa ~25) | Weak acid (pKa ~4.7) |

| Applications | Chemical synthesis | Food additives, lubricants, cosmetics |

| Environmental impact | Moderate biodegradability | High biodegradability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.